

Dihydro Dutasteride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydro Dutasteride*

Cat. No.: *B601952*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrodutasteride

Introduction

Dihydrodutasteride is known as a metabolite and an impurity in the synthesis of Dutasteride, a potent inhibitor of both 5 α -reductase isozymes used in the treatment of benign prostatic hyperplasia (BPH)[1][2][3]. Understanding the chemical properties and structure of Dihydrodutasteride is crucial for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Dutasteride and related compounds. This guide provides a comprehensive overview of Dihydrodutasteride, including its chemical properties, structure, and relevant experimental methodologies, presented in a format suitable for a technical audience.

Chemical Properties

The chemical and physical properties of Dihydrodutasteride are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide	[4]
CAS Number	164656-22-8	[1][4]
Chemical Formula	C ₂₇ H ₃₂ F ₆ N ₂ O ₂	[1][4][5]
Molecular Weight	530.55 g/mol	[5][6]
Exact Mass	530.2368 u	[1][5]
Appearance	Solid powder	[1]
Melting Point	>213°C (decomposes)	[2]
Solubility	Soluble in DMSO	[1]
Purity	>95% (HPLC)	[5]
Storage Conditions	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[1]

Chemical Structure

Dihydrodutasteride, also referred to as 1,2-Dihydrodutasteride, is a 4-aza-androstane derivative.[6] Its structure is closely related to that of Dutasteride, with the key difference being the saturation of the double bond in the A ring of the steroid nucleus. The molecule consists of a complex steroid backbone with a carboxamide group at the 17 β -position, which is attached to a 2,5-bis(trifluoromethyl)phenyl group.

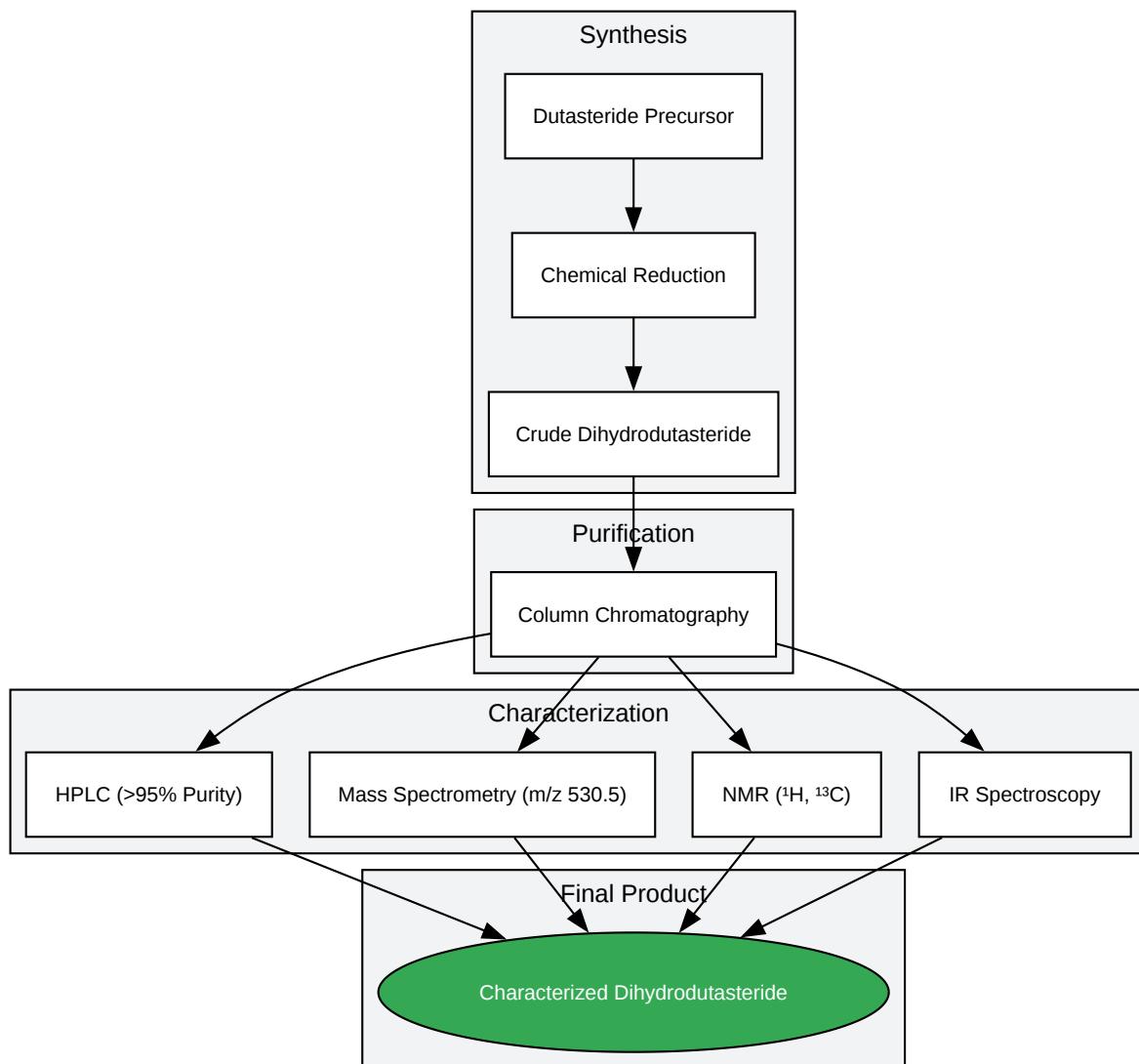
- InChI: InChI=1S/C₂₇H₃₂F₆N₂O₂/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H₂,1-2H₃,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1[4][5]

- SMILES: C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@@]3(CCC(=O)N5)C[4]

Experimental Protocols

The characterization and quality control of Dihydrodutasteride typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[7]

Synthesis

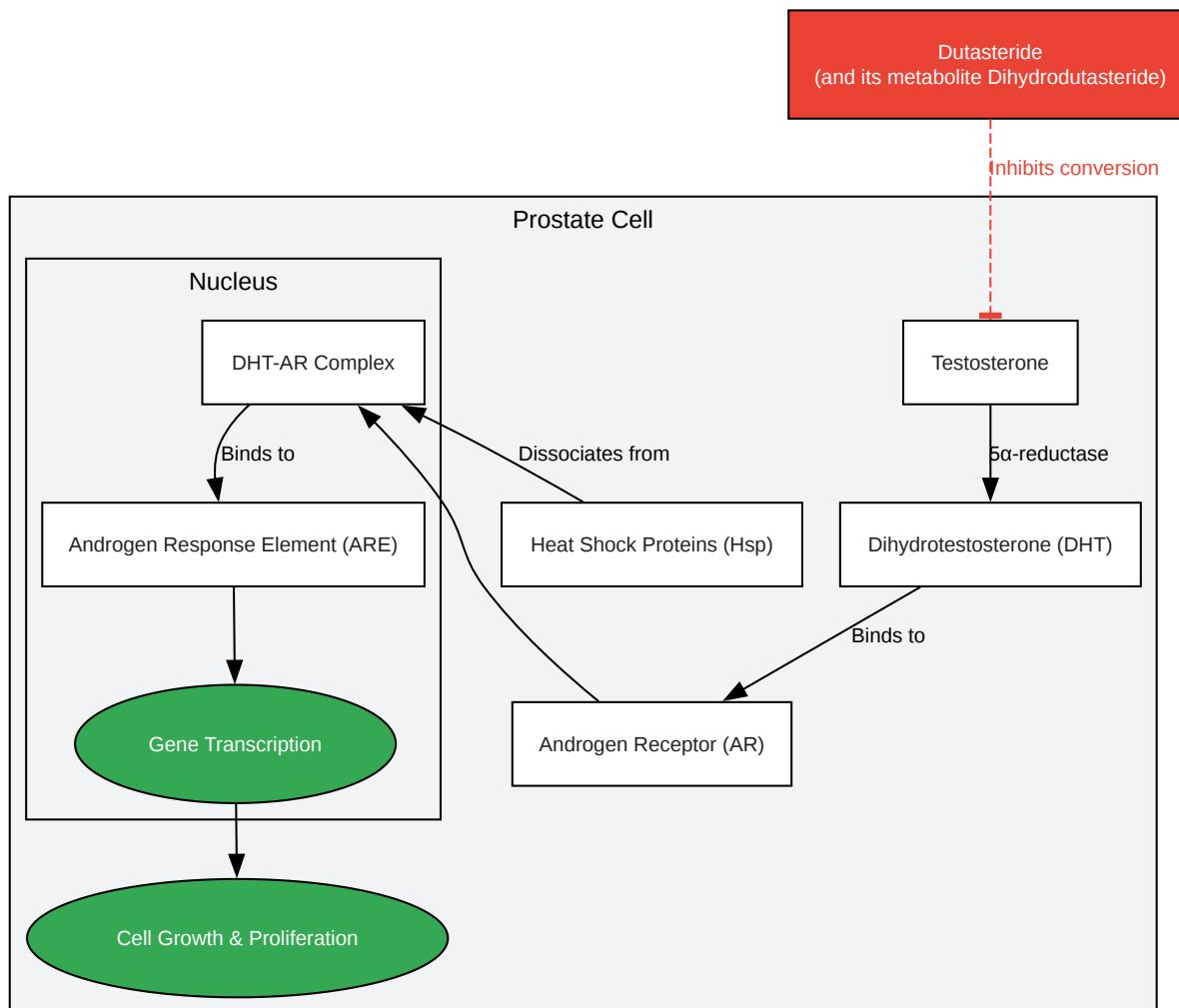

Dihydrodutasteride is identified as an impurity that can form during the process development of Dutasteride.[2][7] Its synthesis can be achieved through the reduction of the corresponding double bond in a Dutasteride precursor or Dutasteride itself.

Structural Elucidation and Purity Determination

A general workflow for the characterization of Dihydrodutasteride involves the following analytical methods:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. Purity levels are generally expected to be above 95%. [5]
- Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The mass spectrum of Dihydrodutasteride shows a molecular ion peak at m/z 530.5, corresponding to its molecular weight. [7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ are used to elucidate the detailed chemical structure. In the $^1\text{H-NMR}$ spectrum of Dihydrodutasteride, characteristic signals for the methyl groups appear as singlets around δ 0.8 ppm and δ 0.99 ppm. [7]
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Dihydrodutasteride.


[Click to download full resolution via product page](#)

Experimental workflow for Dihydrodutasteride.

Mechanism of Action and Signaling Pathway

Dihydrodutasteride is a metabolite of Dutasteride, a potent dual inhibitor of 5 α -reductase isoforms 1 and 2.^[3] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).^{[8][9]} DHT plays a crucial role in the development and progression of benign prostatic hyperplasia and androgenetic alopecia.^[10] By inhibiting 5 α -reductase, Dutasteride reduces the levels of DHT, leading to a decrease in the size of the prostate gland.^[11] While Dihydrodutasteride itself has been shown in in-vitro studies to have inhibitory actions against both 5 α -reductase isoforms, its potency is lower than that of the parent drug, Dutasteride.^[3]

The signaling pathway affected by 5 α -reductase inhibitors is the androgen receptor (AR) signaling pathway. The following diagram illustrates this pathway and the point of inhibition.

[Click to download full resolution via product page](#)

Androgen receptor signaling pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]
- 3. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydro Dutasteride | CAS 164656-22-8 | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. The Rationale for Inhibiting 5 α -Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 α -Reductase - Wikipedia [en.wikipedia.org]
- 10. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 11. Targeting 5 α -reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydro Dutasteride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601952#dihydro-dutasteride-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com